molecular formula C8H13N3O4 B1672741 (E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide CAS No. 138472-01-2

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

Cat. No. B1672741
M. Wt: 215.21 g/mol
InChI Key: MZAGXDHQGXUDDX-AGLLBGTNSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.



Synthesis Analysis

This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts used, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.


Scientific Research Applications

Nitric Oxide-Releasing Properties and Vasorelaxant Effects

  • FR144420 and FK409 Development : Research has identified that compounds like FR144420 and FK409 spontaneously decompose in solution, releasing nitric oxide (NO). FR144420, designed for a longer duration of effect compared to FK409, exhibits slower NO release and generates nitrite, an oxidative metabolite of NO, at half the rate of FK409. Despite a weaker vasorelaxant potency than FK409, FR144420 demonstrates prolonged hypotensive effects in vivo, suggesting its utility in studying NO's in vivo actions (Kita et al., 1995).

Potential Therapeutic Applications

  • Cardioprotective Effects : FK409 has been shown to prevent myocardial infarction following occlusion and reperfusion in rat coronary artery models, significantly increasing plasma cyclic GMP levels. This indicates FK409's potential as a cardioprotective agent through its NO releasing properties (Kita et al., 1994).
  • Antiplatelet Activities : FK409 has exhibited potent antiplatelet effects both in vitro and in vivo, surpassing traditional NO donors like isosorbide dinitrate. Its action is attributed to the spontaneous release of NO, offering a unique pathway for developing orally active drugs for cardiovascular diseases (Kita et al., 1994).

Molecular Interactions and Stability

  • In Vitro Studies on Rabbit Basilar Artery : The evaluation of FR144420 and FK409 on rabbit basilar artery for treating and preventing cerebral vasospasm induced by subarachnoid hemorrhage (SAH) highlighted their significant vasorelaxant properties. These findings underscore the potential therapeutic applications of these NO donors in managing SAH-induced cerebral vasospasm (Islam et al., 2003).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.


Future Directions

This involves predicting or suggesting further studies that could be done with the compound, based on its properties and behavior.


properties

IUPAC Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4/c1-3-6(5(2)11(14)15)4-7(10-13)8(9)12/h4-5,13H,3H2,1-2H3,(H2,9,12)/b6-4+,10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAGXDHQGXUDDX-AGLLBGTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC(=NO)C(=O)N)C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C(=N/O)\C(=O)N)/C(C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048167
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enamide

CAS RN

138472-01-2, 163180-49-2
Record name FR 409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+-)-(E)-4-Ethyl-2-((e)-hydroxyimino)-5-nitro-3-hexenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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